Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate
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Overview
Description
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it valuable for various fields, including drug development and material synthesis.
Preparation Methods
The synthesis of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves specific reaction conditions and reagents. One common method includes the use of dimethylformamide (DMF) and potassium tert-butoxide, followed by the addition of methyl pivalate and a mixture of pinacolone and DMF . The reaction is carried out at elevated temperatures with continuous stirring to ensure proper mixing and reaction completion .
Chemical Reactions Analysis
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles . Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is widely used in scientific research due to its diverse properties. It is valuable in drug development, material synthesis, and other applications. In chemistry, it is used as a ligand for metal catalysts, facilitating various organic synthesis reactions . In biology and medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the development of advanced materials, including semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic processes . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
Comparison with Similar Compounds
Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione . While both compounds serve as ligands for metal catalysts, this compound exhibits unique properties that make it particularly valuable for specific applications. Other similar compounds include various β-diketones and their derivatives .
Properties
IUPAC Name |
tetramethyl 4-(4-methylphenyl)-2,6-dioxoheptane-1,3,5,7-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O10/c1-12-6-8-13(9-7-12)18(19(21(27)31-4)14(23)10-16(25)29-2)20(22(28)32-5)15(24)11-17(26)30-3/h6-9,18-20H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXTUNAZINYDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)CC(=O)OC)C(=O)OC)C(C(=O)CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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